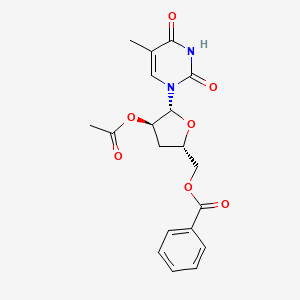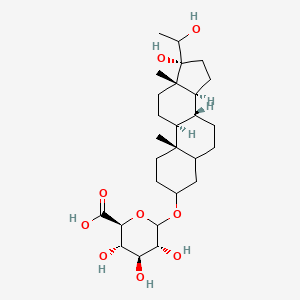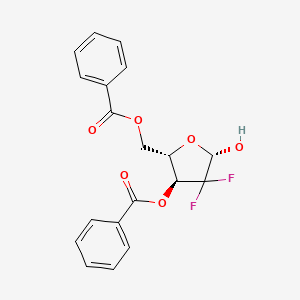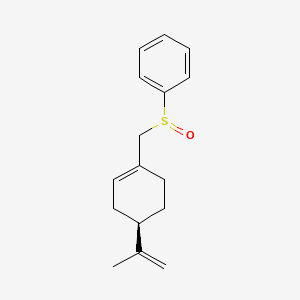
Inosine-3',5'-cyclic monophosphate sodium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of inosine-3',5'-cyclic monophosphate sodium salt involves intricate chemical processes. While specific synthesis methods for this compound were not detailed in the available literature, the synthesis of related nucleotides typically involves complex organic reactions, including phosphorylation, amidation, and salt formation, to yield the desired cyclic monophosphate structure.
Molecular Structure Analysis
The molecular structure of inosine-3',5'-cyclic monophosphate sodium salt is characterized by the presence of the inosine nucleoside linked to a cyclic phosphate group. The crystal and molecular structure of a related compound, sodium inosine 5'-monophosphate, has been studied, revealing the impact of hydration on nucleic acid conformation. This compound exhibits a monoclinic crystal structure with distinct bond lengths and angles that are influenced by its hydration shell, suggesting similar structural complexities for inosine-3',5'-cyclic monophosphate sodium salt (Sriram, Liaw, Gao, & Wang, 1991).
Chemical Reactions and Properties
The chemical properties of inosine-3',5'-cyclic monophosphate sodium salt involve its reactivity with other compounds and its stability under various conditions. Related studies on inosine 5'-monophosphate have shown that it can undergo decomposition upon heating, releasing nitrogenous bases and ribose groups, leading to the formation of pyrophosphates. This suggests that inosine-3',5'-cyclic monophosphate sodium salt may exhibit similar thermal behavior and chemical reactivity (Jesus, Ferreira, & Cavalheiro, 2018).
Physical Properties Analysis
The physical properties of inosine-3',5'-cyclic monophosphate sodium salt, such as solubility, melting point, and hydration state, are essential for understanding its behavior in various environments. While specific data on this compound were not found, related nucleotides often exhibit unique hydration states and thermal properties, as evidenced by the thermal behavior of inosine 5'-monophosphate salts, which are typically hydrated and show distinct thermal decomposition patterns (Jesus, Ferreira, & Cavalheiro, 2018).
Aplicaciones Científicas De Investigación
Thermal Behavior in Food Chemistry : Inosine 5'-monophosphate and its various salts, including sodium, have been studied for their thermal behavior. These compounds are often used as food additives, and it's crucial to understand their thermal stability. Research has found that these compounds decompose above 200°C, releasing nitrogenous bases and producing pyrophosphates. This implies that foods containing these additives should be processed below this temperature (Jesus, Ferreira, & Cavalheiro, 2018).
Radioimmunoassay Applications in Biomedical Research : Cyclic inosine 3',5'-monophosphate (cIMP) has been used in sensitive and specific radioimmunoassays. These assays are crucial for detecting and measuring cIMP levels, providing insights into various biological processes and potential clinical applications (Steiner, Parker, & Kipnis, 1972).
Solid-State Transformation in Pharmaceutical Manufacturing : The solid-state transformation of adenosine 3′,5′-cyclic monophosphate sodium from one crystal form to another has been observed. This process, mediated by humidity, offers a potential approach for removing residual solvents in pharmaceutical manufacturing (Yang et al., 2016).
Biotechnological Production in Food Industry : Inosine monophosphate (IMP) sodium salts are used as flavor enhancers in foods. Their production is achieved through microbial fermentation, and advancements in biotechnology have improved the efficiency of this process. The beneficial effects of these nucleotides, such as antioxidant and neuroprotective properties, have also been highlighted (Ledesma-Amaro et al., 2013).
In Enzymatic Studies : The enzyme inosine 5'-monophosphate dehydrogenase has been purified using affinity chromatography, an essential step in understanding the enzyme's structure and function. This research is vital for drug development and understanding metabolic pathways (Lowe et al., 1980).
In Molecular Biology and Cellular Signaling : Adenosine-3',5'-monophosphate has been identified as a significant signaling molecule in various cellular processes. For instance, it's involved in the regulation of metabolism, and its degradation pathways have been studied to understand cellular signaling mechanisms (Wombacher, 1980).
Propiedades
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWQZRSAJCXYBP-MCDZGGTQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inosine-3',5'-cyclic monophosphate sodium salt | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)
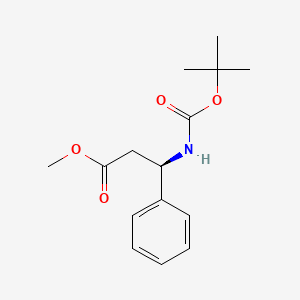
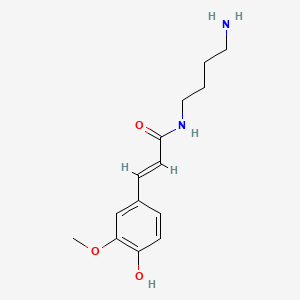
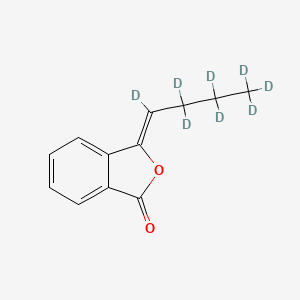
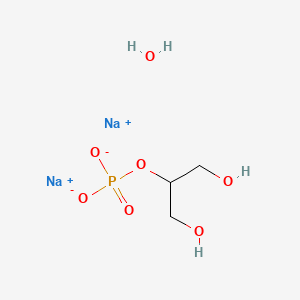
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)

